N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide
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Overview
Description
N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a 3,5-difluorophenyl group and a 1,3-dioxoisoindolin-2-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide typically involves the following steps:
Formation of the 1,3-dioxoisoindolin-2-yl intermediate: This can be achieved by reacting phthalic anhydride with an amine under appropriate conditions.
Coupling with 3,5-difluoroaniline: The intermediate is then coupled with 3,5-difluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or isoindolinones.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Protein Binding Studies: Used in studies to understand protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)acetamide
- N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)propionamide
- N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)butyramide
Comparison:
- Structural Differences: The main difference lies in the length of the alkyl chain attached to the benzamide core.
- Chemical Properties: These structural differences can lead to variations in solubility, reactivity, and stability.
- Biological Activity: The biological activity may vary depending on the specific molecular interactions and pathways involved.
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F2N2O3/c22-13-9-14(23)11-15(10-13)24-19(26)12-5-7-16(8-6-12)25-20(27)17-3-1-2-4-18(17)21(25)28/h1-11H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNDCNGYHRZMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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